Bienvenue dans la boutique en ligne BenchChem!

6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid

Lipophilicity Medicinal Chemistry ADME Profiling

This 6-(3-(difluoromethyl)pyrrolidin-1-yl)nicotinic acid (CAS 2097989-95-0) is a differentiated fragment-sized building block (MW 242.22) where the CF₂H group on the pyrrolidine strategically lowers nitrogen basicity (predicted pKa ~9.42 vs. ~11.3 for unsubstituted) to enhance passive CNS permeability and mitigate hERG-related attrition risk. Its 6-substituted nicotinic acid core provides a para-like carboxylic acid vector for amide coupling, ensuring a distinct 3D pharmacophore compared to 2-substituted regioisomers. This unique combination of modulated basicity, metabolic stability, and defined exit vector makes it an irreplaceable tool for systematic SAR exploration in CNS and cardiovascular programs. Secure this critical research intermediate now to eliminate variables from your next synthetic campaign.

Molecular Formula C11H12F2N2O2
Molecular Weight 242.22 g/mol
CAS No. 2097989-95-0
Cat. No. B1476732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid
CAS2097989-95-0
Molecular FormulaC11H12F2N2O2
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESC1CN(CC1C(F)F)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C11H12F2N2O2/c12-10(13)8-3-4-15(6-8)9-2-1-7(5-14-9)11(16)17/h1-2,5,8,10H,3-4,6H2,(H,16,17)
InChIKeyHQXOBYGGHKSDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid (CAS 2097989-95-0): Physicochemical Profile and Comparator Landscape for Informed Procurement


6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid (CAS 2097989-95-0; molecular formula C₁₁H₁₂F₂N₂O₂; MW 242.22 g/mol) is a fluorinated nicotinic acid derivative bearing a 3-difluoromethyl-substituted pyrrolidine at the pyridine 6-position. Its computed XLogP3-AA is 2.1, with a topological polar surface area (TPSA) of 53.4 Ų [1]. As a research building block, this compound's closest structural analogs include the non-fluorinated parent 6-(pyrrolidin-1-yl)nicotinic acid (CAS 210963-95-4) [2], the regioisomeric 2-(3-(difluoromethyl)pyrrolidin-1-yl)nicotinic acid (CAS 2098117-20-3), the mono-fluoro analog 6-(3-fluoropyrrolidin-1-yl)nicotinic acid (CAS 2024800-44-8), and the simpler 6-(difluoromethyl)nicotinic acid (CAS 913091-98-2) [3]. Vendors report purity levels of 95% (CymitQuimica) to 98% (Leyan/乐研) .

Why Generic Substitution of 6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid Fails: The Dual-Modality Differentiation Problem


This compound occupies a unique intersection of two pharmacologically relevant structural features—the difluoromethyl-pyrrolidine motif and the 6-substituted nicotinic acid scaffold—that cannot be replicated by simple analogs. The difluoromethyl group (CF₂H) on the pyrrolidine ring modulates nitrogen basicity (predicted pKa ~9.42 for 3-(difluoromethyl)pyrrolidine vs. ~11.3 for unsubstituted pyrrolidine [1]), reducing protonation at physiological pH and thereby altering membrane permeability and off-target binding profiles. Meanwhile, the 6-position attachment on the nicotinic acid creates a distinct vector and electronic environment compared to the 2-substituted regioisomer. Substituting an analog lacking either the difluoromethyl group or with different ring connectivity introduces uncontrolled variables in any synthetic campaign or biological profiling effort, making direct functional replacement unreliable without revalidation.

Head-to-Head Evidence Guide: 6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid vs. Closest Structural Analogs


Lipophilicity Differentiation: Computed logP Comparison across the Non-Fluorinated, Mono-Fluoro, and Direct-Difluoromethyl Series

The target compound's computed XLogP3-AA of 2.1 [1] is substantially higher than that of its non-fluorinated parent 6-(pyrrolidin-1-yl)nicotinic acid (XLogP3-AA = 1.3) [2] and the simpler 6-(difluoromethyl)nicotinic acid lacking the pyrrolidine spacer (XLogP3-AA = 1.0) [3]. The ~0.8 logP unit increase versus the non-fluorinated analog corresponds to an approximately 6.3-fold higher theoretical partition coefficient, consistent with the well-established effect of difluoromethylation on enhancing lipophilicity [4].

Lipophilicity Medicinal Chemistry ADME Profiling

Molecular Weight and Hydrogen Bond Acceptor Count Differentiation: Impact on Ligand Efficiency Metrics

The target compound (MW 242.22; 6 H-bond acceptors) [1] is substantially heavier than the non-fluorinated comparator 6-(pyrrolidin-1-yl)nicotinic acid (MW 192.21; 4 H-bond acceptors) [2] and the simpler 6-(difluoromethyl)nicotinic acid (MW 173.12; 5 H-bond acceptors) [3]. The ~50 Da increase versus the non-fluorinated analog is driven by the two fluorine atoms. For fragment-based or lead-optimization programs with strict molecular weight constraints, this difference directly impacts ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations.

Ligand Efficiency Fragment-Based Drug Discovery Molecular Properties

Regioisomeric Differentiation: 6- vs. 2-Substituted Nicotinic Acid Scaffolds

The target compound positions the pyrrolidine substituent at the 6-position of the nicotinic acid ring (para to the carboxylic acid), whereas the regioisomer 2-(3-(difluoromethyl)pyrrolidin-1-yl)nicotinic acid (CAS 2098117-20-3) places it ortho to the carboxylic acid . This regioisomeric difference alters the pKa of the carboxylic acid moiety (predicted pKa ~1.78 for the 2-substituted analog vs. expected ~2-3 for the 6-substituted analog based on pyridine electronic effects) and changes the spatial vector of the pyrrolidine-difluoromethyl motif relative to the acid handle, directly impacting downstream amide coupling geometry and target engagement.

Regioisomerism Structure-Activity Relationship Chemical Probes

Purity and Availability: Commercial Benchmarking vs. Analogs

Vendor-specified purity for the target compound ranges from 95% (CymitQuimica/Biosynth) to 98% (Leyan) . The regioisomer 2-(3-(difluoromethyl)pyrrolidin-1-yl)nicotinic acid is offered by AKSci at standard research grade . The non-fluorinated parent 6-(pyrrolidin-1-yl)nicotinic acid is broadly available from multiple vendors including Sigma-Aldrich, Synblock, and KeyingChem at 98% purity , reflecting a more mature supply chain. The target compound's narrower vendor base (primarily Leyan, CymitQuimica, and certain specialty suppliers) should be factored into procurement lead-time planning.

Chemical Procurement Purity Supply Chain

Pyrrolidine Basicity Modulation: CF₂H-Induced pKa Shift vs. Non-Fluorinated and Mono-Fluoro Analogs

The 3-(difluoromethyl)pyrrolidine substructure in the target compound has a predicted pKa of ~9.42 , compared to ~11.3 for unsubstituted pyrrolidine . This ~1.9 unit reduction in basicity means that at physiological pH (7.4), the fraction of unprotonated (membrane-permeable) pyrrolidine nitrogen is substantially higher for the difluoromethyl analog. The mono-fluoro analog 6-(3-fluoropyrrolidin-1-yl)nicotinic acid (CAS 2024800-44-8) is expected to exhibit intermediate basicity reduction, as mono-fluorination typically lowers pyrrolidine pKa by ~1.0-1.5 units [1]. Excessive pyrrolidine basicity has been linked to phospholipidosis and hERG off-target binding .

Basicity Permeability hERG Physicochemical Property

Optimal Deployment Scenarios for 6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid Based on Differentiated Properties


CNS-Penetrant Lead Series Requiring Reduced Pyrrolidine Basicity

In medicinal chemistry programs targeting CNS indications, the reduced basicity of the 3-(difluoromethyl)pyrrolidine substructure (predicted pKa ~9.42 vs. ~11.3 for unsubstituted pyrrolidine) is expected to lower the fraction of protonated species at physiological pH, thereby enhancing passive blood-brain barrier penetration. The computed XLogP3-AA of 2.1 further supports adequate lipophilicity for CNS exposure [1]. The 6-substituted nicotinic acid core provides a carboxylic acid handle for amide coupling, enabling library synthesis of CNS-targeted compounds where the difluoromethyl-pyrrolidine serves as a permeability-enhancing motif.

Cardiovascular or Renal Programs Requiring Minimized hERG Liability

The difluoromethyl-induced lowering of pyrrolidine nitrogen basicity directly addresses the well-documented relationship between highly basic amine centers and hERG potassium channel blockade . For cardiovascular or renal drug discovery programs (e.g., ROMK inhibitor series, where related pyrrolidine-nicotinic acid scaffolds have been patented) [2], selecting this building block over the non-fluorinated 6-(pyrrolidin-1-yl)nicotinic acid may reduce hERG-related attrition risk while maintaining the sp³-rich pyrrolidine character beneficial for solubility and target complementarity.

Parallel Amide Library Synthesis Requiring Defined Exit Vector Geometry

The 6-substitution pattern on the nicotinic acid core positions the pyrrolidine-difluoromethyl motif in a para-like orientation relative to the carboxylic acid , generating amide products with a distinct 3D pharmacophore presentation compared to the 2-substituted regioisomer. For research groups conducting systematic SAR exploration around pyrrolidine-containing nicotinamides, the defined exit vector of the 6-isomer ensures consistent spatial relationships in parallel library synthesis, avoiding the conformational and electronic perturbations introduced by the ortho-substituted 2-isomer .

Building Block for Fragment Elaboration with Controlled Physicochemical Trajectory

As a fragment-sized building block (MW 242.22) with a balanced lipophilicity profile (XLogP3-AA = 2.1) and moderate TPSA (53.4 Ų) , this compound is well-suited for fragment-based drug discovery programs where incremental optimization of properties is critical. The difluoromethyl group provides a metabolically stable lipophilic hydrogen bond donor capacity [3] not available in the mono-fluoro or non-fluorinated analogs, offering an additional dimension of target engagement that can be quantitatively tracked through ligand efficiency metrics across the elaboration cascade.

Quote Request

Request a Quote for 6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.